

An In-depth Technical Guide to 2-oxo-1,3-dihydroindole-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587

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This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. The information is curated for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

2-oxo-1,3-dihydroindole-3-carbaldehyde, also known as **2-oxoindoline-3-carbaldehyde** or 3-formyloxindole, is a derivative of oxindole, a bicyclic aromatic compound.^[1] Its core structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a carbaldehyde group at the 3-position.

Structural Information

Identifier	Value
IUPAC Name	2-oxo-1,3-dihydroindole-3-carbaldehyde ^[1]
CAS Number	78610-70-5 ^[1]
Molecular Formula	C ₉ H ₇ NO ₂ ^[1]
Molecular Weight	161.16 g/mol ^[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(C(=O)N2)C=O</chem> ^[1]
InChI Key	NEWVVIDKMOJCCS-UHFFFAOYSA-N ^[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde.

Property	Value	Source
XLogP3-AA	0.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	161.047678466 Da	PubChem[1]
Monoisotopic Mass	161.047678466 Da	PubChem[1]
Topological Polar Surface Area	46.2 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Spectral Information

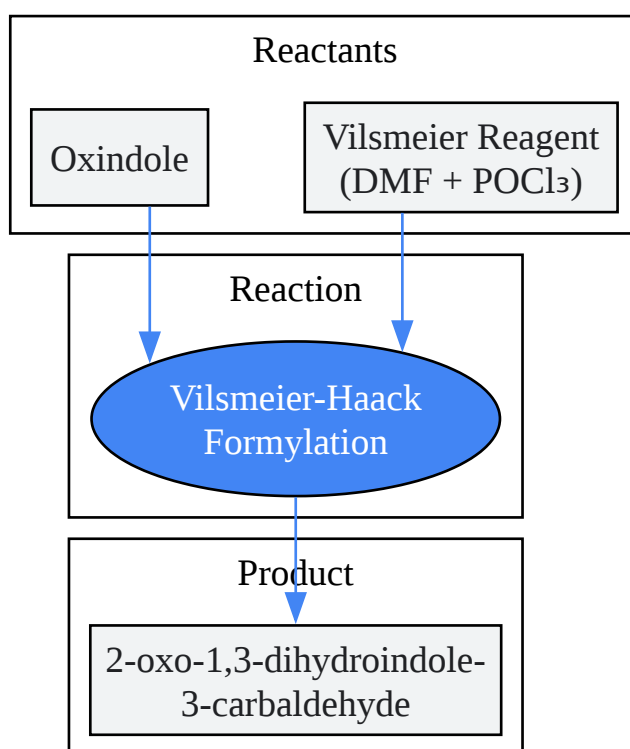
Limited experimental spectral data is publicly available. PubChem lists GC-MS and IR spectral information.[1] For detailed structural elucidation and quality control, it is recommended to acquire comprehensive ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra upon synthesis or acquisition.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-oxo-1,3-dihydroindole-3-carbaldehyde is not readily available in the searched literature, a plausible synthetic route can be inferred from established organic chemistry reactions, particularly the formylation of oxindoles. One of the most common methods for introducing a formyl group at the 3-position of an indole or oxindole ring is the Vilsmeier-Haack reaction.

Proposed Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl_3).



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A proposed synthetic workflow for 2-oxo-1,3-dihydroindole-3-carbaldehyde.

General Experimental Protocol (Hypothetical)

Caution: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 eq) to ice-cold N,N-dimethylformamide (3-5 eq). Stir the mixture at 0°C for 30-60 minutes.

- **Formylation:** Dissolve oxindole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solution to 0°C and slowly add the prepared Vilsmeier reagent.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until a precipitate forms.
- **Purification:** Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Potential Applications in Drug Development

Direct biological activity data for 2-oxo-1,3-dihydroindole-3-carbaldehyde is scarce in the public domain. However, the oxindole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.^[2]^[3]

Known Activities of Oxindole Derivatives

Derivatives of the oxindole core have been reported to possess:

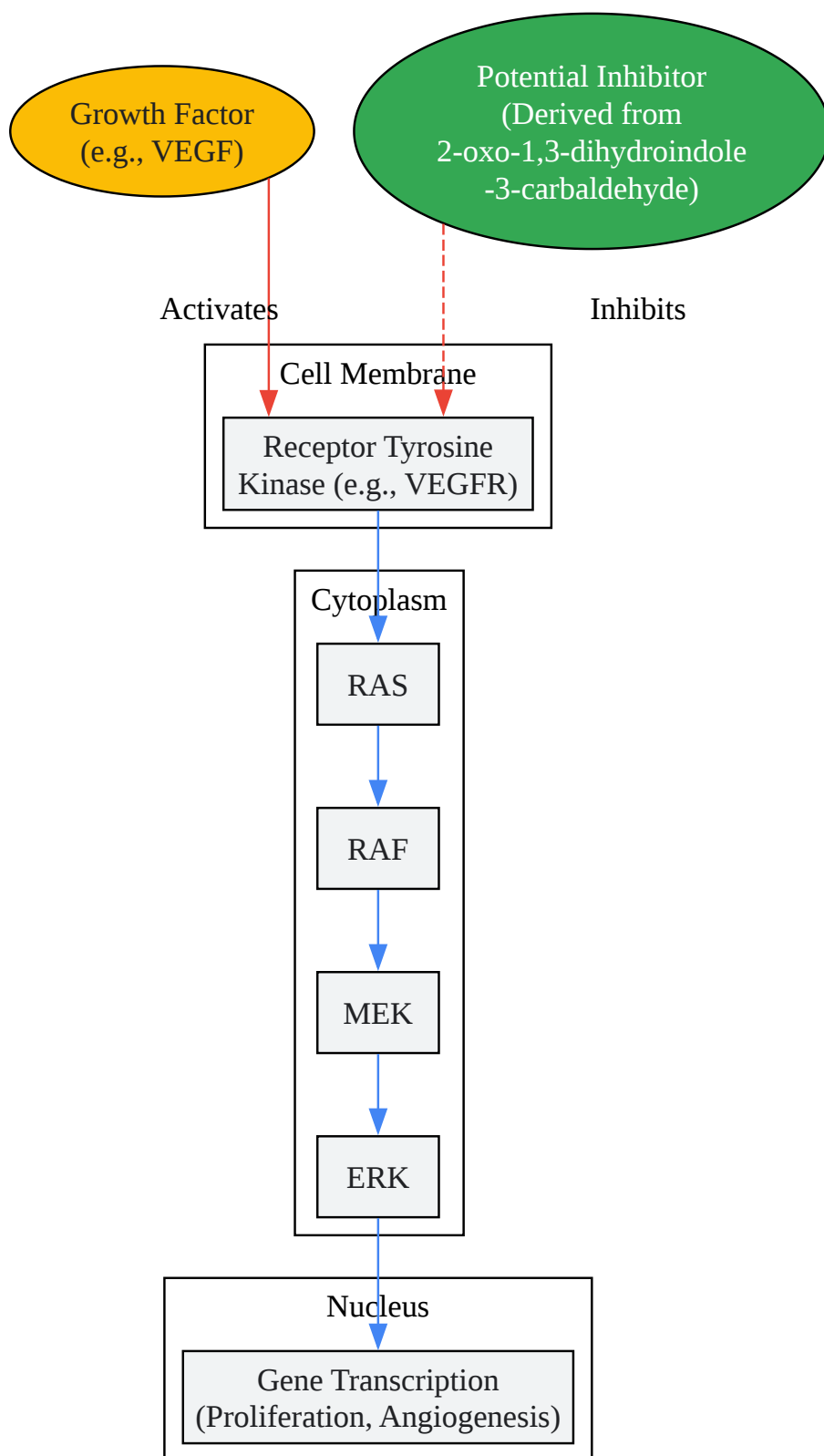
- **Anticancer Activity:** Many oxindole derivatives have been investigated as anticancer agents.^[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core and is used in the treatment of certain cancers.^[2]
- **Antifungal and Antibacterial Activity:** Studies have shown that some oxindole derivatives exhibit significant antifungal and antibacterial properties.^[3]
- **Anti-inflammatory and Analgesic Activity:** The oxindole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, which have shown potent anti-inflammatory and analgesic effects.^[4]

Potential as a Tyrosine Kinase Inhibitor Intermediate

A significant finding in the literature is the discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, the parent compound of Sunitinib) as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.^[5] This molecule is a condensation product of a substituted 2-oxindole and a pyrrole aldehyde, highlighting the importance of the 3-position of the oxindole ring for biological activity. This suggests that 2-oxo-1,3-dihydroindole-3-carbaldehyde could serve as a key intermediate for the synthesis of novel tyrosine kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

Based on the activity of its derivatives, it is plausible that compounds synthesized from 2-oxo-1,3-dihydroindole-3-carbaldehyde could target receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.



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